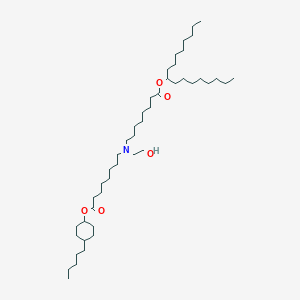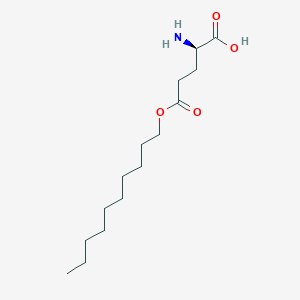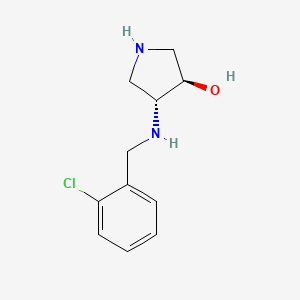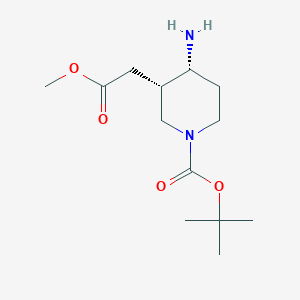
(S)-2-((tert-Butyldiphenylsilyl)oxy)-2-cyclopropylacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butyldiphenylsilyl)oxy)-2-cyclopropylacetaldehyde is a chiral compound featuring a cyclopropyl group and a tert-butyldiphenylsilyl ether moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bases such as pyridine or imidazole to facilitate the silylation process .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butyldiphenylsilyl)oxy)-2-cyclopropylacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tert-butyldiphenylsilyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Fluoride ions, often from sources like tetrabutylammonium fluoride, can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions include the corresponding alcohols, carboxylic acids, and desilylated compounds .
Scientific Research Applications
(S)-2-((tert-Butyldiphenylsilyl)oxy)-2-cyclopropylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and substrate specificity.
Industry: It can be used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butyldiphenylsilyl)oxy)-2-cyclopropylacetaldehyde involves its reactivity due to the presence of the aldehyde group and the silyl ether. The molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldiphenylsilyl ethers: These compounds share the silyl protecting group but differ in the other functional groups attached.
Cyclopropyl aldehydes: These compounds have the cyclopropyl group and aldehyde functionality but lack the silyl ether moiety.
Uniqueness
(S)-2-((tert-Butyldiphenylsilyl)oxy)-2-cyclopropylacetaldehyde is unique due to the combination of the chiral center, the cyclopropyl group, and the tert-butyldiphenylsilyl ether. This combination imparts distinct reactivity and stability characteristics, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C21H26O2Si |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(2S)-2-[tert-butyl(diphenyl)silyl]oxy-2-cyclopropylacetaldehyde |
InChI |
InChI=1S/C21H26O2Si/c1-21(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-20(16-22)17-14-15-17/h4-13,16-17,20H,14-15H2,1-3H3/t20-/m1/s1 |
InChI Key |
BEJHTGDUHGRIEK-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H](C=O)C3CC3 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(C=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350027.png)

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)




![N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine](/img/structure/B13350075.png)





